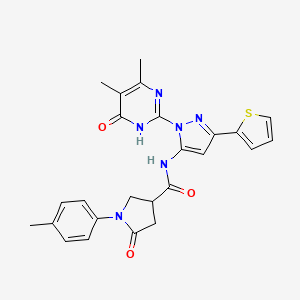

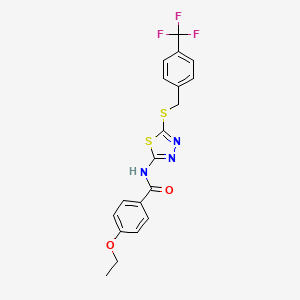

![molecular formula C8H16ClNO B3014632 1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride CAS No. 2225142-52-7](/img/structure/B3014632.png)

1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2225142-52-7 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis

- The 7-azabicyclo[2.2.1]heptane nucleus, present in compounds like epibatidine, has been structurally characterized as its hydrochloride salt, showcasing its utility in structural chemistry and heterocyclic compound analysis (Britvin & Rumyantsev, 2017).

- A novel approach to synthesizing 2,4-ethanoproline from 2-azabicyclo[2.2.1]heptane-1-carboxylic acid demonstrates the compound's relevance in developing new synthetic routes and methodologies in organic chemistry (Grygorenko, Komarov, & Cativiela, 2009).

Catalytic Applications

- Hydroxylamines like 7-azabicyclo[2.2.1]heptan-7-ol have shown promise in catalyzing the oxidation of secondary alcohols to ketones, highlighting their potential as catalysts in organic reactions (Toda et al., 2023).

- The compound's use in organocatalytic aldol reactions, particularly in achieving higher selectivity and enantioselectivity, underscores its significance in asymmetric synthesis (Armstrong, Bhonoah, & White, 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-(7-Azabicyclo[22It is structurally similar to the family of tropane alkaloids , which are known to interact with acetylcholine nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Compounds with similar structures, such as tropane alkaloids, are known to act as agonists at acetylcholine nicotinic receptors . This means they bind to these receptors and mimic the action of acetylcholine, triggering a response.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may influence the cholinergic system, which involves neurotransmission mediated by acetylcholine.

Result of Action

As a potential agonist of acetylcholine nicotinic receptors , it could potentially enhance cholinergic neurotransmission, leading to various physiological effects.

Eigenschaften

IUPAC Name |

1-(7-azabicyclo[2.2.1]heptan-1-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(10)8-4-2-7(9-8)3-5-8;/h6-7,9-10H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQGAWZGHSAMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCC(N1)CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)